(4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone
Description
(4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is a small-molecule compound featuring a piperidine scaffold substituted with an aminomethyl group at the 4-position and a 5-fluoropyridin-3-yl moiety linked via a methanone group. Key structural attributes include:
- Methanone linker: The planar, rigid carbonyl group likely contributes to structural stability and precise spatial orientation for receptor engagement.
The molecular formula is C11H13FN3O (calculated molecular weight: 225.24 g/mol), offering favorable drug-like properties such as moderate lipophilicity and molecular weight compliance with Lipinski’s Rule of Five.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-11-5-10(7-15-8-11)12(17)16-3-1-9(6-14)2-4-16/h5,7-9H,1-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFDILAMRTSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is Tryptase beta-2 . Tryptase beta-2 is a protein that in humans is encoded by the TPSB2 gene. It is known to play a significant role in inflammation and allergic responses.
Mode of Action
It is believed to interact with its target, tryptase beta-2, leading to modulation of the protein’s activity. This interaction could potentially alter the inflammatory and allergic responses in the body.
Biological Activity
(4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone, with the molecular formula C12H16FN3O and a molecular weight of 237.27 g/mol, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This compound is primarily recognized for its interaction with biological targets, particularly tryptase beta-2, which plays a significant role in inflammatory and allergic responses.
The primary mechanism of action of this compound involves its modulation of tryptase beta-2 activity. Tryptase is a serine protease secreted by mast cells and is implicated in various pathological conditions, including asthma and other allergic reactions. By inhibiting or modulating this enzyme, the compound may reduce inflammation and allergic responses, making it a candidate for further investigation in therapeutic settings.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing side effects. The presence of the piperidine ring is essential for biological activity, as it contributes to the compound's ability to interact with biological targets effectively. Modifications to the fluoropyridine moiety can also influence potency and selectivity against tryptase beta-2 .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on tryptase activity. These studies typically involve enzyme assays where varying concentrations of the compound are tested against a fixed concentration of tryptase. The results indicate a dose-dependent inhibition, suggesting potential therapeutic applications in conditions characterized by excessive tryptase activity.
In Vivo Studies
Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Animal models that mimic allergic reactions or inflammatory diseases can provide insights into the efficacy and safety profile of this compound. Such studies would help determine optimal dosing regimens and potential side effects associated with long-term use .
Data Table: Summary of Biological Activity
| Biological Activity | Details |
|---|---|
| Target | Tryptase beta-2 |
| Mechanism | Modulation of enzyme activity |
| In Vitro Efficacy | Dose-dependent inhibition observed |
| In Vivo Potential | Requires further investigation in animal models |
Case Study 1: Anti-inflammatory Potential
In a study examining compounds targeting tryptase beta-2, this compound was identified as a promising candidate due to its ability to significantly reduce inflammation markers in cell cultures treated with allergens. This finding suggests that it may have therapeutic potential for treating allergic asthma and other related conditions.
Case Study 2: Selectivity Profile
Research comparing various derivatives of piperidine-based compounds highlighted this compound’s selectivity for tryptase over other serine proteases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and similar analogs:
Research Findings and Pharmacological Implications
Target Compound vs. [4-(3-Aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)-methanone
- The target’s 5-fluoropyridine offers superior metabolic stability compared to the 5-phenethylpyridine in , which introduces steric bulk and susceptibility to oxidative metabolism.
- The aminomethylpiperidine in the target may enhance CNS penetration over ’s 3-aminomethylphenylpiperidine, which has a larger aromatic system that could hinder BBB crossing.
Target Compound vs. Peptide-Isoxazole Hybrid
- The target’s simplicity (MW ~225) contrasts with ’s peptide-linked structure (MW >500), which likely suffers from poor oral bioavailability due to high polarity and enzymatic degradation risks.
- The fluoropyridine in the target may provide stronger halogen bonding than ’s isoxazole , which relies on weaker dipole interactions.
Target Compound vs. Pyrimidine-Triazole Derivative
- ’s 4-methylpiperazine group improves aqueous solubility but lacks the hydrogen-bond-donor capacity of the target’s aminomethyl group, which could limit target affinity in certain contexts.
Target Compound vs. Ethoxyphenylpyrazole
Preparation Methods
Reductive Amination Using Cyanohydrins and Pyridinylmethylamines
A novel and efficient method involves the reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives under mild conditions. The reaction medium is typically made basic by adding a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and the reduction is achieved using sodium cyanoborohydride (NaBH3CN) as the reducing agent. This method proceeds at room temperature and avoids harsh conditions, improving yield and selectivity.
Key features of this method include:
- Use of methanolic or alcoholic solvents.
- Addition of metal salts like iron sulfate (FeSO4·7H2O) to suppress side reactions involving cyanide ions.
- Conversion of ketone functionalities to epoxides and subsequent fluorohydroxymethyl derivatives as intermediates.
This approach has been documented to yield the desired aminomethylpiperidine derivatives efficiently, serving as a foundation for synthesizing the target compound.
Acylation of Piperidin-4-ylmethanone with 5-Fluoropyridin-3-yl Acid Chlorides
Another common approach involves preparing the acid chloride derivative of 5-fluoropyridin-3-carboxylic acid and reacting it with 4-aminomethylpiperidine or its protected forms. The procedure typically follows:
- Conversion of 5-fluoropyridin-3-carboxylic acid to the corresponding acid chloride using oxalyl chloride and catalytic DMF.
- Reaction of the acid chloride with 4-(aminomethyl)piperidine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) or dichloromethane (DCM).
- Control of temperature between 10°C and 60°C to optimize reaction kinetics and minimize side reactions.
- Purification by silica gel chromatography and recrystallization.
This method allows for high purity and moderate to good yields of the target methanone compound.
Condensation of Piperidin-4-ylmethoxy Derivatives with Aromatic Acids
In related synthetic schemes, piperidin-4-ylmethoxy derivatives are condensed with various aromatic acids, including fluoropyridinyl acids, using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA or triethylamine (TEA). This method is particularly useful for synthesizing arylmethanones with piperidine substituents and has been reported in the synthesis of related nitrogen heterocycles.
Typical conditions include:
- Use of anhydrous solvents such as DMF or DCM.
- Stirring at room temperature or slightly elevated temperatures.
- Purification by chromatographic techniques.
While this method is more common for ether-linked derivatives, it provides insight into coupling strategies relevant to the target compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The reductive amination method using sodium cyanoborohydride is particularly notable for its ability to avoid harsh reaction conditions and reduce side reactions by employing metal salts like FeSO4 to scavenge cyanide ions.
- The acylation approach requires careful control of reaction temperatures and stoichiometry to prevent over-acylation or decomposition of sensitive amine groups.
- Coupling methods using HBTU and bases are widely used in medicinal chemistry for rapid assembly of complex nitrogen heterocycles but may require optimization for the specific fluoropyridinyl substituent.
- Purification techniques such as flash chromatography and recrystallization are critical for isolating the target compound with high purity.
- The presence of the fluorine atom on the pyridine ring influences both the reactivity and biological activity of the compound, making the choice of synthetic route important for maintaining functional group integrity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of (4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone while minimizing impurities?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) using iterative DOE (Design of Experiments). For example, highlights the use of dichloromethane and sodium hydroxide in analogous syntheses. Monitor intermediates via TLC or HPLC to track impurity formation. Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization can isolate the target compound with ≥95% purity, as noted in piperidine-related syntheses .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) in a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile, as described for similar compounds in .
- Structural Confirmation : Employ H/C NMR (DMSO-d6 or CDCl3) to verify the aminomethyl and fluoropyridinyl moieties. Mass spectrometry (ESI-MS) can confirm the molecular ion peak (e.g., [M+H]). FT-IR can validate functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling to prevent inhalation exposure .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent contamination .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N2) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s aminomethyl/fluoropyridine groups and target active sites. Parameterize force fields (e.g., OPLS4) for accurate ligand-receptor energy minimization .
- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bonding patterns to prioritize targets for in vitro validation .
Q. What strategies resolve contradictory data between in vitro and in vivo pharmacological studies involving this compound?
- Methodological Answer :
- Bioavailability Analysis : Compare logP (octanol-water) and plasma protein binding (PPB) assays to identify discrepancies in compound availability. Adjust formulations (e.g., nanoemulsions) to enhance in vivo exposure .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, fluoropyridine derivatives may undergo hepatic CYP450-mediated oxidation, altering efficacy .
Q. How can environmental fate studies assess the ecological risks of this compound?
- Methodological Answer :
- Degradation Kinetics : Conduct OECD 301B (Ready Biodegradability) tests to measure half-life in water/soil. Use HPLC-UV to track parent compound depletion .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to determine EC50 values. Model bioaccumulation potential using EPI Suite’s BCFBAF module .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Replicate Experiments : Test solubility in DMSO, methanol, and water under controlled temperatures (e.g., 25°C ± 0.5°C) using gravimetric analysis.
- pH-Dependent Solubility : Adjust pH with HCl/NaOH (1–14 range) to identify ionizable groups influencing solubility, as noted in piperidine derivatives .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity against enzyme targets?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ Kinase Assay with recombinant enzymes (e.g., EGFR or JAK2) and ATP concentrations near Km. Measure IC50 via dose-response curves (10 nM–100 µM range) .
- Cellular Assays : Perform MTT viability assays on cancer cell lines (e.g., HeLa or A549) with 48-hour exposure. Normalize data to vehicle controls and validate target engagement via Western blot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
